molecular formula C26H34N2O2 B11039925 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide

2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide

Cat. No.: B11039925
M. Wt: 406.6 g/mol
InChI Key: WYDOYBRGEXKRFI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a phenyl group, and multiple methyl and butanoyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the butanoyl group, and the final coupling with the phenyl group. Common synthetic routes may include:

    Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Butanoyl Group: This step may involve the use of butanoyl chloride in the presence of a base such as triethylamine to form the butanoyl derivative.

    Coupling with Phenyl Group: The final step involves the coupling of the butanoyl derivative with a phenyl amine under conditions such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
  • 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropionamide

Uniqueness

The uniqueness of 2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbutanamide lies in its specific structural features, such as the combination of the tetrahydroquinoline core with the butanoyl and phenyl groups. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

2-methyl-N-[2-methyl-1-(2-methylbutanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbutanamide

InChI

InChI=1S/C26H34N2O2/c1-6-18(3)25(29)27-20(5)17-24(22-15-11-12-16-23(22)27)28(26(30)19(4)7-2)21-13-9-8-10-14-21/h8-16,18-20,24H,6-7,17H2,1-5H3

InChI Key

WYDOYBRGEXKRFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C(C)CC)C

Origin of Product

United States

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